

Physical Properties of Dodecylphosphocholine-d38 Micelles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dodecylphosphocholine-d38

Cat. No.: B165050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Dodecylphosphocholine-d38** (DPC-d38) micelles, a deuterated detergent crucial for the structural and functional analysis of membrane proteins, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents visual workflows to aid in experimental design and interpretation.

Core Physical Properties of DPC-d38 Micelles

Dodecylphosphocholine (DPC) is a zwitterionic detergent that self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). The deuterated form, DPC-d38, is particularly valuable in proton NMR studies as it minimizes the solvent and detergent background signals, allowing for clearer observation of the protein of interest. While the physical properties of DPC and DPC-d38 are often considered interchangeable, it is important to note that isotopic substitution can subtly influence these parameters. The following tables summarize the key physical properties of DPC micelles, with specific notations for DPC-d38 where available.

Table 1: Critical Micelle Concentration (CMC) of Dodecylphosphocholine

The CMC is the concentration at which DPC monomers begin to form micelles. It is a critical parameter for ensuring complete protein solubilization and for designing biophysical assays. The CMC is influenced by factors such as temperature, pH, and ionic strength.

Parameter	Value	Experimental Conditions
Critical Micelle Concentration (CMC)	~1.1 - 1.5 mM	In pure water or low ionic strength buffers at ~25°C.[1]
Approximately 1.5 mM	Commonly cited value for DPC and used for DPC-d38.[2][3][4][5]	

Table 2: Structural Properties of Dodecylphosphocholine Micelles

The size, shape, and aggregation number of DPC micelles are crucial for understanding the environment of a solubilized membrane protein and for interpreting data from structural biology techniques.

Parameter	Value	Method of Determination
Aggregation Number (Nagg)	50 - 90	General range cited in literature.
57 ± 5	Small-Angle Neutron Scattering (SANS) for non-deuterated DPC at 10 mM.	
Hydrodynamic Radius (Rh)	~2 nm	Pulsed-field gradient NMR.
Radius of Gyration (Rg)	~1.7 nm (17 Å)	Molecular Dynamics Simulations.[6][7]
1.75 - 1.82 nm (17.5 - 18.2 Å)	Molecular Dynamics Simulations.[8]	
Shape	Spherical to slightly ellipsoidal	SANS and Molecular Dynamics Simulations.[6]

Experimental Protocols for Characterization of DPC-d38 Micelles

Accurate determination of the physical properties of DPC-d38 micelles is essential for their effective use in research. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

- **Dodecylphosphocholine-d38 (DPC-d38)**
- High-purity water (e.g., Milli-Q)
- Surface tensiometer (with a Wilhelmy plate or du Noüy ring)
- Precision balance
- Glassware

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of DPC-d38 in high-purity water (e.g., 10 mM).
- **Serial Dilutions:** Prepare a series of DPC-d38 solutions with concentrations spanning the expected CMC (e.g., from 0.1 mM to 5 mM).
- **Instrument Calibration:** Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

- Measurement:
 - Measure the surface tension of each DPC-d38 solution, starting from the most dilute to the most concentrated to minimize contamination.
 - Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements.
 - Allow the surface tension reading to stabilize before recording the value.
- Data Analysis:
 - Plot the surface tension (γ) as a function of the logarithm of the DPC-d38 concentration ($\log C$).
 - The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.[\[9\]](#)[\[10\]](#)

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe that preferentially partitions into the micellar core and a quencher that also resides within the micelle. The quenching of the probe's fluorescence is dependent on the micelle concentration, which can be used to calculate the aggregation number.[\[11\]](#)

Materials:

- DPC-d38
- Fluorescent probe (e.g., Pyrene)
- Quencher (e.g., Cetylpyridinium chloride or Coumarin 153)[\[11\]](#)
- High-purity water or buffer
- Spectrofluorometer

- Volumetric flasks and micropipettes

Procedure:

- Solution Preparation:
 - Prepare a stock solution of the fluorescent probe (e.g., 1 mM Pyrene in a suitable solvent like acetone).
 - Prepare a stock solution of the quencher.
 - Prepare a series of DPC-d38 solutions at a concentration well above the CMC (e.g., 10 mM).
 - Add a small, constant amount of the probe stock solution to each DPC-d38 solution to achieve a final probe concentration in the micromolar range.
 - Create a series of samples with varying quencher concentrations.
- Fluorescence Measurement:
 - Set the excitation and emission wavelengths for the chosen probe (for Pyrene, excitation is typically around 335 nm, and emission is monitored over a range to observe vibronic peaks).
 - Measure the fluorescence intensity of the probe in the absence (I_0) and presence (I) of the quencher for each sample.
- Data Analysis:
 - The relationship between fluorescence quenching and quencher concentration can be modeled using the following equation, assuming a Poisson distribution of the quencher among the micelles: $\ln(I_0 / I) = [\text{Quencher}]_{\text{micelle}} / [\text{Micelle}]$
 - The concentration of micelles ($[\text{Micelle}]$) can be calculated as: $[\text{Micelle}] = ([\text{DPC-d38}]_{\text{total}} - \text{CMC}) / N_{\text{agg}}$

- By plotting $\ln(I_0 / I)$ against the total quencher concentration, the aggregation number (N_{agg}) can be determined from the slope of the resulting linear fit.[\[11\]](#)

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. These fluctuations are related to the diffusion coefficient of the micelles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Materials:

- DPC-d38 solution (at a concentration above the CMC, e.g., 5-10 mM)
- High-purity water or buffer
- DLS instrument
- Cuvettes or measurement cells

Procedure:

- Sample Preparation:
 - Prepare a DPC-d38 solution in a filtered, dust-free solvent.
 - Filter the solution through a low protein-binding syringe filter (e.g., 0.22 μm) directly into a clean DLS cuvette.
- Instrument Setup:
 - Set the laser wavelength, scattering angle, and temperature in the DLS software.
 - Allow the sample to equilibrate to the desired temperature within the instrument.
- Measurement:

- Perform multiple measurements to ensure reproducibility.
- The instrument's software will generate a correlation function from the intensity fluctuations.
- Data Analysis:
 - The correlation function is analyzed to determine the distribution of diffusion coefficients.
 - The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h): $R_h = k_B T / (6\pi\eta D)$ where k_B is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.
 - The software typically provides the z-average diameter and a polydispersity index (PDI) to indicate the size distribution of the micelles.[\[12\]](#)

Determination of Size and Shape by Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles. By using deuterated DPC-d38 in a deuterated solvent (e.g., D₂O), the contrast between the micelles and the solvent can be manipulated to highlight different structural features.

Materials:

- DPC-d38
- Deuterium oxide (D₂O)
- Quartz sample cells (e.g., Hellma cells)
- SANS instrument

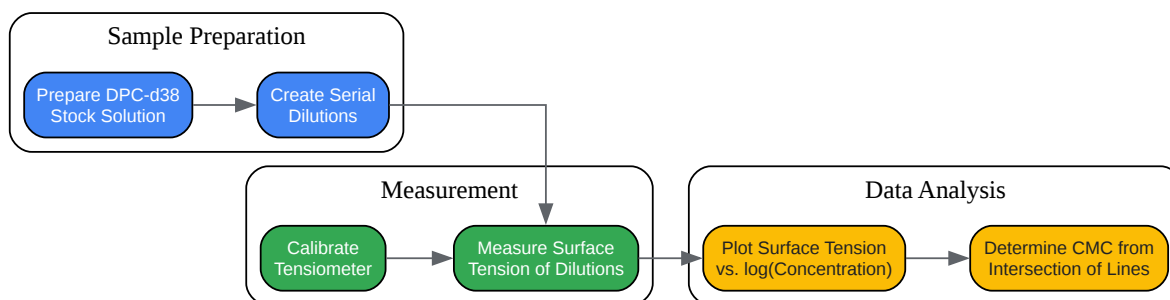
Procedure:

- Sample Preparation:

- Prepare DPC-d38 solutions at various concentrations in D2O. The use of D2O provides high contrast for the hydrogen-rich micelle core.
- Transfer the solutions to quartz sample cells of a specific path length (e.g., 1-2 mm).
- Data Acquisition:
 - Mount the sample in the SANS instrument.
 - Acquire scattering data over a range of scattering vectors (q).
 - Also, measure the scattering from the empty cell and the D2O solvent for background subtraction.
- Data Reduction:
 - The raw scattering data is corrected for background scattering, empty cell scattering, and detector efficiency to obtain the scattered intensity $I(q)$ as a function of q .
- Data Analysis:
 - The scattering data is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles.
 - For spherical micelles, a core-shell model is often used, where the core represents the hydrophobic alkyl chains and the shell represents the hydrophilic phosphocholine headgroups.
 - The fitting procedure yields parameters such as the core radius, shell thickness, and the scattering length densities of the core, shell, and solvent. From these parameters, the aggregation number can be calculated.
 - The radius of gyration (R_g) can be determined from the low- q region of the scattering curve using the Guinier approximation.

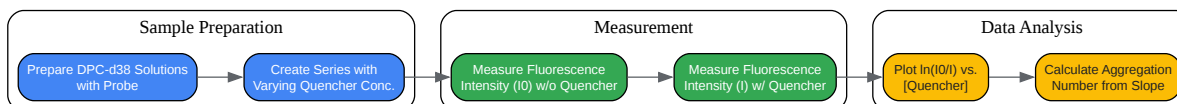
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.



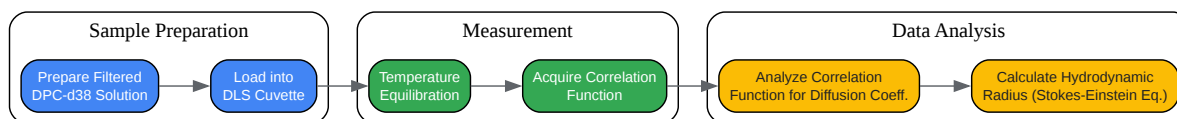
[Click to download full resolution via product page](#)

Workflow for CMC Determination by Surface Tensiometry.



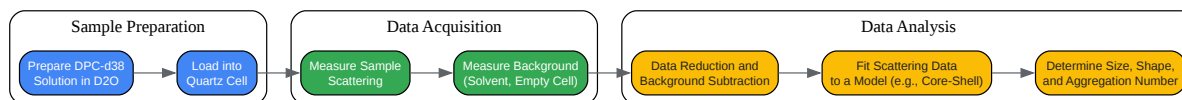
[Click to download full resolution via product page](#)

Workflow for Aggregation Number Determination by Fluorescence Quenching.



[Click to download full resolution via product page](#)

Workflow for Hydrodynamic Radius Determination by DLS.



[Click to download full resolution via product page](#)

Workflow for Size and Shape Determination by SANS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. netascientific.com [netascientific.com]
- 3. Dodecylphosphocholine-d38 | CAS 130890-78-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DODECYLPHOSPHORYLCHOLINE-D38 | 130890-78-7 [chemicalbook.com]
- 6. Molecular Dynamics Simulations of a Characteristic DPC Micelle in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical Properties of Dodecylphosphocholine-d38 Micelles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165050#physical-properties-of-dodecylphosphocholine-d38-micelles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com